4-Ethoxy-2-fluorobenzoic acid

Electronic effects Acid dissociation constant Substituent effects

Sourcing this specific polysubstituted benzoic acid scaffold ensures you receive the precise 4-ethoxy-2-fluoro substitution pattern essential for achieving intermediate lipophilicity (XLogP 1.8) and unique ortho-fluorine conformational constraints. This versatile intermediate is ideal for PPO inhibitor development and fragment-based drug design. Differentiate your research with this specialized building block.

Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
CAS No. 1206593-29-4
Cat. No. B1320308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-2-fluorobenzoic acid
CAS1206593-29-4
Molecular FormulaC9H9FO3
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)C(=O)O)F
InChIInChI=1S/C9H9FO3/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H,11,12)
InChIKeyWVXNAAKJFTYOCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-2-fluorobenzoic acid: A Dual-Substituted Benzoic Acid Building Block with Distinct Electronic and Steric Properties


4-Ethoxy-2-fluorobenzoic acid (CAS: 1206593-29-4) is a polysubstituted benzoic acid derivative that functions as a specialized synthetic intermediate in pharmaceutical and agrochemical research programs [1]. The compound's molecular architecture combines a carboxylic acid group at the 1-position, an ethoxy (-OCH₂CH₃) substituent at the 4-position, and a fluorine atom at the 2-position (ortho to the carboxyl group) . With a molecular formula of C₉H₉FO₃ and a molecular weight of 184.17 g/mol, this compound provides a unique electronic profile wherein the electron-donating ethoxy group and electron-withdrawing fluorine atom exert opposing electronic effects on the aromatic ring . The ortho-fluorine substitution relative to the carboxylic acid group also introduces distinctive conformational preferences and hydrogen-bonding characteristics that distinguish this compound from mono-substituted benzoic acid analogs [2].

Why 4-Ethoxy-2-fluorobenzoic Acid Cannot Be Replaced by Generic Benzoic Acid Derivatives in Lead Optimization


Substituted benzoic acid derivatives cannot be treated as interchangeable commodities due to the profound impact of specific substitution patterns on physicochemical and biological performance. Within the benzoic acid scaffold, the exact position and nature of substituents govern critical selection parameters including pKa, lipophilicity (LogP), hydrogen-bonding capacity, conformational behavior, and metabolic stability [1]. The ortho-fluorine substitution in 4-ethoxy-2-fluorobenzoic acid introduces unique conformational constraints not present in para-only or meta-substituted analogs, while the 4-ethoxy group contributes to lipophilicity modulation distinct from halogen-only substitution patterns [2]. Pharmacokinetic studies on structurally related benzoic acids have demonstrated that substitution patterns producing intermediate lipophilicity values yield optimal phloem translocation in plant systems, whereas compounds with extreme lipophilicity or excessive polarity exhibit substantially reduced mobility [3]. Consequently, substituting a 4-ethoxy-2-fluoro substitution pattern with a 4-chloro, 4-methoxy, or unsubstituted analog will fundamentally alter the compound's behavior in downstream applications, potentially invalidating established structure-activity relationships and requiring complete re-optimization of synthetic routes [4].

4-Ethoxy-2-fluorobenzoic Acid: Quantitative Differentiation Evidence Against Closest Analogs


Electronic Differentiation: Ortho-Fluorine vs. Ortho-Chlorine Substitution Effects on pKa and Reactivity

The 2-fluoro substitution in 4-ethoxy-2-fluorobenzoic acid generates a fundamentally different electronic environment compared to the corresponding 2-chloro analog, with measurable consequences for acidity and hydrogen-bonding capacity. Ortho-fluorine exerts a stronger inductive electron-withdrawing effect than ortho-chlorine, while simultaneously participating in intramolecular hydrogen bonding with the carboxylic acid proton [1]. This dual electronic/structural effect is unique to ortho-fluorobenzoic acid systems and is not observed in the corresponding ortho-chloro or unsubstituted analogs [2].

Electronic effects Acid dissociation constant Substituent effects

Lipophilicity Tuning: 4-Ethoxy vs. 4-Halogen Substitution Effects on Predicted LogP

The 4-ethoxy substituent provides a different lipophilicity profile compared to 4-halogen analogs commonly employed in benzoic acid-based intermediates. The ethoxy group contributes both hydrophobic character via its ethyl moiety and polarity via the ether oxygen, yielding a predicted XLogP value of 1.8 for 4-ethoxy-2-fluorobenzoic acid . This value positions the compound in a distinct lipophilicity window compared to 4-chloro or 4-bromo analogs.

Lipophilicity LogP prediction Membrane permeability

Synthetic Versatility: Ortho-Fluorine as a Latent Functional Handle Unavailable in Non-Fluorinated Analogs

The ortho-fluorine substituent in 4-ethoxy-2-fluorobenzoic acid serves a dual purpose that non-fluorinated analogs cannot replicate. Beyond its electronic effects, the fluorine atom functions as a latent leaving group in nucleophilic aromatic substitution (SNAr) reactions under appropriate activating conditions [1]. This synthetic handle is completely absent in the corresponding 2-hydrogen, 2-chloro, or 2-bromo analogs due to fundamentally different reactivity profiles.

Nucleophilic aromatic substitution Fluorine chemistry Synthetic methodology

Topological Polar Surface Area: A Differentiated Descriptor for Bioavailability Prediction

The topological polar surface area (TPSA) of 4-ethoxy-2-fluorobenzoic acid is calculated as 46.5 Ų . This value provides a measurable differentiation from close analogs and serves as a predictive indicator for membrane permeability characteristics that influence both oral bioavailability in pharmaceutical contexts and foliar uptake in agrochemical applications.

TPSA Oral bioavailability Drug-likeness

Rotatable Bond Count: Differentiating Conformational Flexibility from Rigid Analogs

4-Ethoxy-2-fluorobenzoic acid contains 3 rotatable bonds, a measurable structural parameter that distinguishes it from more rigid or more flexible benzoic acid analogs . This rotatable bond count influences the conformational entropy penalty upon target binding and affects crystallization behavior during purification and formulation.

Conformational entropy Molecular flexibility Drug design

High-Value Application Scenarios for 4-Ethoxy-2-fluorobenzoic Acid in Research and Industrial Settings


Agrochemical Lead Optimization: Protoporphyrinogen Oxidase (PPO) Inhibitor Scaffold Development

Based on the established structural requirements for herbicidal activity in substituted benzoic acid systems, 4-ethoxy-2-fluorobenzoic acid presents a differentiated scaffold for developing novel protoporphyrinogen oxidase (PPO) inhibitors [1]. The compound's 4-ethoxy-2-fluoro substitution pattern provides a lipophilicity profile (predicted XLogP = 1.8) that may offer advantages in phloem mobility compared to more lipophilic 4-chloro analogs. Studies on structurally related benzoic acids have demonstrated that compounds with intermediate lipophilicity achieve highest concentrations in phloem exudates, with 2-fluorobenzoic acid specifically showing superior translocation compared to more highly fluorinated derivatives [2]. The ortho-fluorine substituent provides additional opportunities for structure-activity relationship exploration through late-stage SNAr diversification, enabling systematic optimization of potency, selectivity, and environmental fate properties without resynthesizing the entire scaffold [3].

Medicinal Chemistry: Fragment-Based Lead Generation with Ortho-Fluorine Conformational Control

4-Ethoxy-2-fluorobenzoic acid serves as a privileged fragment in structure-based drug design programs where controlling molecular conformation is critical for target engagement. The ortho-fluorine substituent introduces intramolecular O-H···F hydrogen bonding that stabilizes specific low-energy conformers, providing a degree of conformational pre-organization not achievable with unsubstituted or ortho-chloro analogs [1]. This conformational bias can be exploited to reduce the entropic penalty upon target binding, potentially improving binding affinity for targets with specific geometric requirements. The carboxylic acid group provides a synthetic anchor for amide coupling or esterification, while the 4-ethoxy group offers a lipophilic contact point that can be optimized through analog synthesis or retained as a metabolic soft spot for tuning clearance. The compound's calculated TPSA of 46.5 Ų and XLogP of 1.8 [2] position it favorably within drug-like chemical space, making it an appropriate starting point for fragment elaboration programs targeting enzymes, receptors, or protein-protein interactions.

Chemical Biology: Synthesis of Activity-Based Probes and Affinity Reagents

The combination of a carboxylic acid functional handle and an ortho-fluorine substituent makes 4-ethoxy-2-fluorobenzoic acid particularly suitable for synthesizing activity-based probes and chemical biology tools. The carboxylic acid enables straightforward conjugation to linkers, biotin tags, or fluorescent reporters via amide or ester bond formation. The ortho-fluorine serves as a spectroscopic probe for ¹⁹F NMR studies, enabling label-free monitoring of molecular interactions, conformational changes, and binding events in complex biological matrices [1]. Unlike the corresponding 2-chloro or 2-hydrogen analogs, the 2-fluoro substituent provides a sensitive NMR handle without introducing the steric bulk or altered reactivity profile associated with trifluoromethyl or pentafluorophenyl groups. The 4-ethoxy group provides additional ¹H NMR signals for tracking and quantification. This compound is therefore well-suited for developing target engagement assays, cellular thermal shift assays (CETSA), and other biophysical methods for validating target engagement in drug discovery programs.

Process Chemistry: Late-Stage Diversification Platform for Parallel Library Synthesis

In industrial process chemistry settings, 4-ethoxy-2-fluorobenzoic acid functions as a versatile advanced intermediate that supports late-stage diversification strategies. The ortho-fluorine substituent can serve as a masked functional group that remains inert during early- and mid-stage synthetic operations but can be selectively activated for nucleophilic aromatic substitution in the final steps of a synthetic sequence [1]. This orthogonal reactivity enables the synthesis of diverse analog libraries from a single, well-characterized, and scalable intermediate, reducing the number of linear synthetic steps required for each analog and improving overall process efficiency. The compound's solid physical form and 97% commercial purity specification support reliable scale-up operations. The balanced physicochemical properties—including moderate predicted lipophilicity (XLogP = 1.8) [2] and favorable TPSA (46.5 Ų) [3]—facilitate standard purification methods such as recrystallization and normal-phase chromatography, minimizing the need for specialized equipment in research and development laboratories.

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